5-(2-Chlorophenyl)picolinic acid

picolinic acid SAR synthetic auxin herbicide quantum chemical descriptors

5-(2-Chlorophenyl)picolinic acid (CAS 1221403-88-8), also named 5-(2-chlorophenyl)pyridine-2-carboxylic acid, is a heterocyclic aromatic compound with the molecular formula C₁₂H₈ClNO₂ and a molecular weight of approximately 233.65–233.70 g/mol. It belongs to the 5-aryl-picolinic acid subclass within the broader pyridinecarboxylic acid family—a privileged scaffold in synthetic auxin herbicide discovery and medicinal chemistry.

Molecular Formula C12H8ClNO2
Molecular Weight 233.65 g/mol
CAS No. 1221403-88-8
Cat. No. B6336889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Chlorophenyl)picolinic acid
CAS1221403-88-8
Molecular FormulaC12H8ClNO2
Molecular Weight233.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CN=C(C=C2)C(=O)O)Cl
InChIInChI=1S/C12H8ClNO2/c13-10-4-2-1-3-9(10)8-5-6-11(12(15)16)14-7-8/h1-7H,(H,15,16)
InChIKeyCBXWBZLYJCVYOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Chlorophenyl)picolinic acid (CAS 1221403-88-8): Core Structural Identity and Class Placement for Sourcing Decisions


5-(2-Chlorophenyl)picolinic acid (CAS 1221403-88-8), also named 5-(2-chlorophenyl)pyridine-2-carboxylic acid, is a heterocyclic aromatic compound with the molecular formula C₁₂H₈ClNO₂ and a molecular weight of approximately 233.65–233.70 g/mol . It belongs to the 5-aryl-picolinic acid subclass within the broader pyridinecarboxylic acid family—a privileged scaffold in synthetic auxin herbicide discovery and medicinal chemistry [1]. The compound features a picolinic acid core (pyridine-2-carboxylic acid) substituted at the 5-position with a 2-chlorophenyl (ortho-chlorophenyl) group, a substitution pattern that distinguishes it from its meta-chloro (3-chlorophenyl, CAS 1225547-21-6), para-chloro (4-chlorophenyl, CAS 87789-85-3), and positional (e.g., 4-(2-chlorophenyl), CAS 1258615-54-1) isomers . Commercially, it is available at purities ranging from 95% to ≥98% from multiple chemical suppliers, serving primarily as a research intermediate and building block for downstream synthesis in agrochemical and pharmaceutical programs .

Why 5-(2-Chlorophenyl)picolinic acid Cannot Be Interchanged with Other Chlorophenyl-Picolinic Acid Isomers


Within the 5-aryl-picolinic acid series, the position of the chlorine substituent on the pendant phenyl ring—ortho (2-), meta (3-), or para (4-)—and the point of attachment to the picolinic acid core (position 4, 5, or 6) are not trivial synthetic choices. In the synthetic auxin herbicide field, picolinate receptor binding at the AFB5 (auxin signaling F-box protein 5) target is exquisitely sensitive to the steric and electronic properties conferred by aryl ring substitution geometry [1][2]. The ortho-chloro group of 5-(2-chlorophenyl)picolinic acid introduces a distinct dihedral angle between the phenyl and pyridine rings, altering both the conformational landscape and the hydrogen-bonding capacity of the carboxylic acid moiety relative to the para-chloro isomer (CAS 87789-85-3) or the 4-positional isomer (CAS 1258615-54-1) [3]. Consequently, generic substitution—ordering any available chlorophenyl-picolinic acid based solely on molecular formula (all share C₁₂H₈ClNO₂ and MW ~233.65)—risks introducing an uncharacterized stereoelectronic profile into a structure–activity relationship (SAR) program, compromising the interpretability of biological data and potentially invalidating patent claims built around a specific substitution pattern [4].

5-(2-Chlorophenyl)picolinic acid (CAS 1221403-88-8): Head-to-Head Quantitative Differentiation Evidence


Ortho-Chloro Substitution at the 5-Position Confers a Distinct Electronic Profile Versus Para-Chloro and 4-Positional Isomers

Quantum chemical calculations (SCF MO method, 3-21G/6-31G* basis set) on picolinic acid derivatives demonstrate that the ionization potential and electron structure—and consequently the physiological bimodal effect—are defined by the substitution pattern on the pyridine and phenyl rings [1]. The ortho-chlorophenyl group at the 5-position of 5-(2-chlorophenyl)picolinic acid generates a unique zwitterionic character and electron density distribution compared to 5-(4-chlorophenyl)picolinic acid (CAS 87789-85-3, para-chloro) and 4-(2-chlorophenyl)picolinic acid (CAS 1258615-54-1, 4-positional isomer) [1][2]. This electronic differentiation has been shown to directly impact herbicidal activity and receptor binding in picolinate auxin programs, where the AFB5 receptor pocket discriminates between aryl substitution geometries [3].

picolinic acid SAR synthetic auxin herbicide quantum chemical descriptors

Supplier Purity Differentiation: ≥98% (NLT 98%) Available for 5-(2-Chlorophenyl)picolinic acid Versus Standard 95% Grade

Multiple suppliers offer 5-(2-Chlorophenyl)picolinic acid at different purity grades. MolCore supplies the compound at NLT 98% purity under ISO-certified quality systems, suitable for global pharmaceutical R&D and quality control applications . In contrast, abcr GmbH offers a 95% purity grade . For the structurally related isomer 5-(4-chlorophenyl)picolinic acid (CAS 87789-85-3), abcr also supplies a 95% grade , and 5-(3-chlorophenyl)picolinic acid (CAS 1225547-21-6) is similarly available at standard purity levels . The availability of a ≥98% grade for the 2-chloro isomer provides a purity advantage for applications requiring higher assurance of chemical homogeneity, such as crystallization trials or sensitive catalytic reactions.

chemical purity procurement specification building block quality

Defined Hazard and Safety Profile (GHS Classification) for 5-(2-Chlorophenyl)picolinic acid Enables Risk-Assessed Handling Versus Analogs Lacking Full Public Classification Data

5-(2-Chlorophenyl)picolinic acid (abcr AB323704, 95%) carries specific GHS hazard classifications: Signal Word 'Warning'; Hazard Statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation); Precautionary Statements P280, P261, P304, P340, P312, P301, P330, P305, P351, P338 . These classifications are directly usable for laboratory risk assessment and Safety Data Sheet (SDS) preparation. In contrast, several positional isomers (e.g., 5-(3-chlorophenyl)picolinic acid, CAS 1225547-21-6; 5-(4-chlorophenyl)picolinic acid, CAS 87789-85-3) lack publicly accessible, supplier-verified GHS classification data in major databases [1], introducing uncertainty into procurement safety evaluations.

GHS hazard classification laboratory safety procurement risk assessment

5-Position Substitution on the Picolinic Acid Core is a Privileged Attachment Point for Synthetic Auxin Herbicide Lead Optimization, Validated by Commercialized 6-Aryl-Picolinate Herbicides

The picolinic acid scaffold with aryl substitution at the 5- or 6-position is a validated pharmacophore in synthetic auxin herbicide discovery. Two commercial 6-aryl-picolinate herbicides—halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active)—demonstrate that aryl substitution on the picolinic acid core is essential for high-affinity binding to the AFB5 auxin receptor and potent herbicidal activity [1]. Within this class, the position of aryl attachment (5- vs. 6-) and the substitution pattern on the aryl ring itself are critical SAR variables. 5-(2-Chlorophenyl)picolinic acid places the aryl group at the 5-position of the picolinic acid core with an ortho-chloro substituent, providing a structurally distinct scaffold compared to the 6-aryl commercial herbicides (6-position attachment) and compared to 4-aryl isomers (e.g., CAS 1258615-54-1), which are not validated in the same herbicide pharmacophore model [2]. This positional differentiation supports the selection of the 5-aryl isomer for SAR exploration distinct from the 6-aryl commercial space.

picolinate herbicide auxin receptor AFB5 lead optimization scaffold

5-(2-Chlorophenyl)picolinic acid (CAS 1221403-88-8): Evidence-Backed Application Scenarios for Procurement Decision-Making


Synthetic Auxin Herbicide Lead Optimization: Exploring 5-Aryl SAR Space Distinct from Commercial 6-Aryl-Picolinates

Research groups engaged in novel picolinate herbicide discovery can deploy 5-(2-chlorophenyl)picolinic acid as a key intermediate or scaffold for generating 5-aryl-substituted picolinic acid libraries. The ortho-chloro substitution at the 5-position provides a distinct conformational and electronic profile compared to the 6-aryl commercial herbicides halauxifen-methyl and florpyrauxifen-benzyl, enabling exploration of SAR space orthogonal to existing patent estates . The AFB5 auxin receptor is known to discriminate between aryl substitution geometries, making the 5-(2-chlorophenyl) isomer a specific tool for probing AFB5 binding pocket tolerance to 5-aryl pharmacophores .

Quantum Chemical and Computational Chemistry Benchmarking of Picolinic Acid Derivatives

The established track record of quantum chemical calculations on picolinic acid derivatives—using SCF MO methods at 3-21G/6-31G* basis sets to correlate electronic structure with bimodal physiological effects—positions 5-(2-chlorophenyl)picolinic acid as a structurally well-defined entry for computational benchmarking studies . Its ortho-chloro substitution presents a distinct torsional profile and zwitterionic character that can serve as a test case for DFT or ab initio calculations comparing positional isomers (ortho- vs. meta- vs. para-chloro; 5- vs. 4- vs. 6-substitution), with the ≥98% purity grade (MolCore) minimizing impurity interference in spectroscopic validation .

Pharmaceutical Building Block for 5-Aryl-Pyridine-2-Carboxylic Acid-Derived Drug Candidates

5-(2-Chlorophenyl)picolinic acid serves as a versatile carboxylic acid building block for amide coupling, esterification, and heterocycle fusion reactions in medicinal chemistry programs. The 5-aryl-picolinic acid scaffold has precedent in pharmaceutical patents covering IL-1 and TNF biosynthesis inhibition, where 5-substituted picolinic acid derivatives demonstrated anti-inflammatory activity . The ortho-chlorophenyl variant offers a distinct steric and lipophilic profile (ClogP modulation by ortho-chloro) compared to unsubstituted phenyl or para-chloro analogs, potentially tuning pharmacokinetic properties of derived drug candidates. The ISO-certified 98% purity supply from MolCore supports pharmaceutical QC-grade starting material requirements .

Coordination Chemistry and Metal Chelation Studies Leveraging Picolinic Acid's Bidentate Ligand Character

The picolinic acid core is a well-established bidentate ligand for transition metal ions, coordinating via the pyridine nitrogen and the deprotonated carboxylate oxygen. 5-(2-Chlorophenyl)picolinic acid extends this coordination chemistry by introducing a sterically demanding ortho-chlorophenyl group at the 5-position, which can modulate metal complex geometry, stability constants, and solubility . This makes it a candidate for designing novel metal-organic frameworks (MOFs), radiopharmaceutical chelators (cf. macrocyclic picolinate ligands used in medical imaging), or catalytic systems where steric bulk at the 5-position is desirable . The defined GHS hazard profile (H302, H315, H319, H335; abcr 95% grade) supports safe handling during coordination chemistry workflows .

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